7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions . This reaction is carried out in supercritical carbon dioxide at 200 bar pressure, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent
Agriculture: The compound shows promise as a herbicide and fungicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerase I, which is crucial for DNA replication and cell division.
Pathways Involved: It inhibits the activity of these enzymes, leading to the disruption of DNA synthesis and cell proliferation, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
Uniqueness
7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific ethyl and methyl substitutions, which confer distinct biological activities and chemical properties compared to its analogs. These substitutions enhance its potency and selectivity as an enzyme inhibitor, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethyl-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)11-8-9-4-10-12(6)8/h4H,3H2,1-2H3,(H,9,10,11,13) |
InChI Key |
FURYPLGFSQUOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=NC=NN12)C |
Origin of Product |
United States |
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